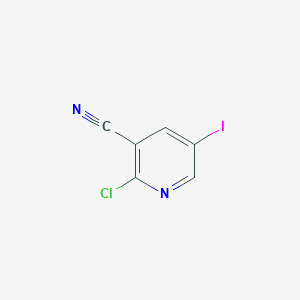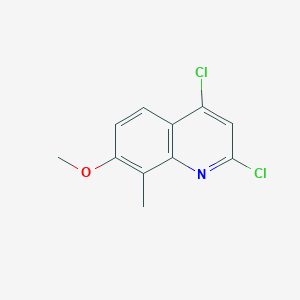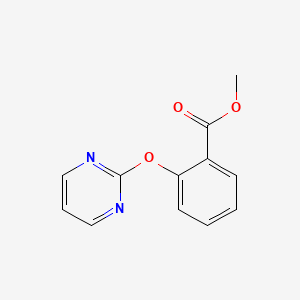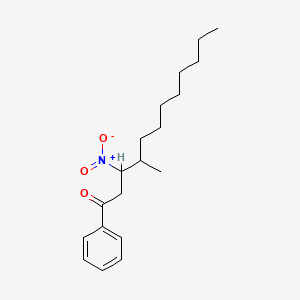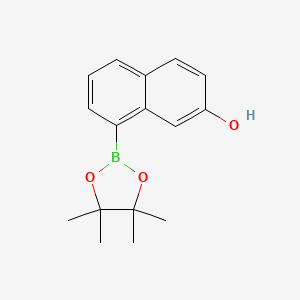
2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
Vue d'ensemble
Description
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a solid substance with a molecular weight of 248.09 . It is stored in dry conditions at 2-8°C . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless to almost colorless transparent liquid . It has a molecular weight of 127.98 .
Chemical Reactions Analysis
As mentioned earlier, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is involved in borylation and hydroboration reactions .
Physical And Chemical Properties Analysis
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a solid substance with a molecular weight of 248.09 . It is stored in dry conditions at 2-8°C . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless to almost colorless transparent liquid . It has a molecular weight of 127.98 .
Applications De Recherche Scientifique
Chemical Properties and Metabolism
The chemical structure of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene suggests a close relationship with naphthalene derivatives, which have been extensively studied. Research indicates that metabolism of naphthalene and its derivatives often involves the oxidation of specific molecular chains leading to various metabolites. For example, the metabolism of 2,6-diisopropylnaphthalene in rats proceeds exclusively through oxidation of the isopropyl chain, resulting in several identified metabolites (S. Kojima, T. Honda, M. Kiyozumi, 1985) Kojima, Honda, & Kiyozumi, 1985. Similar pathways might be involved in the metabolism of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene, given the structural similarities.
Environmental Impact and Toxicology
Understanding the environmental impact and toxicology of chemical compounds is crucial. Naphthalene, a relative of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene, is known to be a ubiquitous environmental pollutant with the potential to cause illness. Studies using nuclear magnetic resonance (NMR) and mass spectrometry have deconvoluted the metabolites related to naphthalene intervention in various organs, providing insights into its biological impact (Yee Soon Ling et al., 2014) Ling et al., 2014. These methodologies can be applied to understand the impact of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene in similar settings.
Biological Activities and Therapeutic Potentials
The biological activities of naphthalene derivatives have been explored for therapeutic potentials. For instance, compounds derived from naphthalene have been investigated for their antiamnestic (AA) and antihypoxic (AH) activities (S. Ono et al., 1995) Ono et al., 1995. Moreover, derivatives of 2-oxoindole, closely related to naphthalene, have been studied for their effects on emotional and behavioral reactions under stress, indicating potential anxiolytic properties (R. Lutsenko, A. Vakhnenko, E. Vlasova, 2017) Lutsenko, Vakhnenko, & Vlasova, 2017. These findings suggest that 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene might also possess unique biological activities worth exploring.
Safety And Hazards
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” has hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has hazard classifications Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 - Water-react 2 .
Propriétés
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-8-9-12(18)10-13(11)14/h5-10,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWMCBTVUZVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



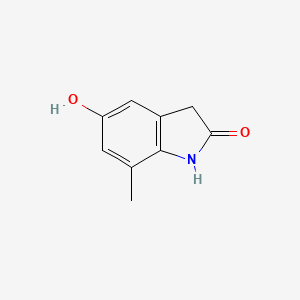
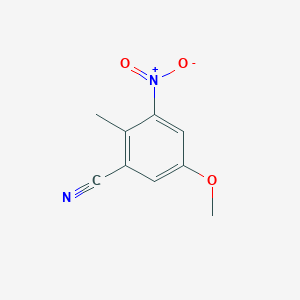
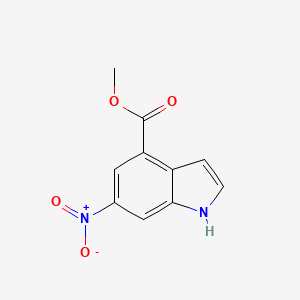
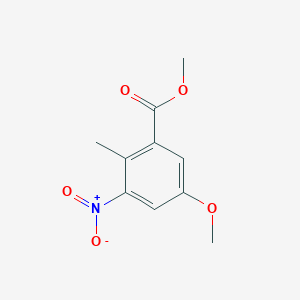
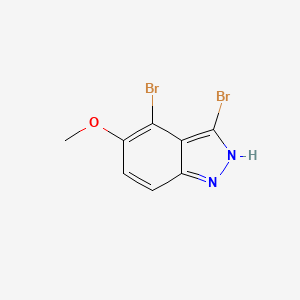
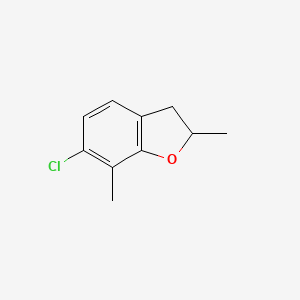
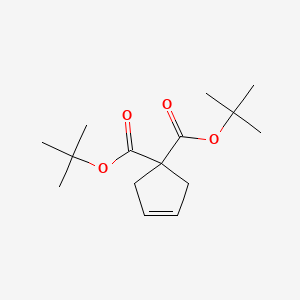
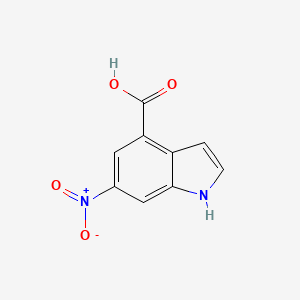
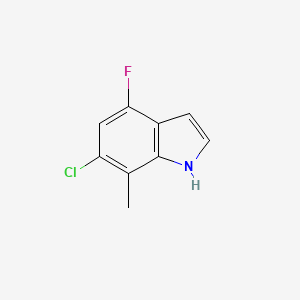
![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)
